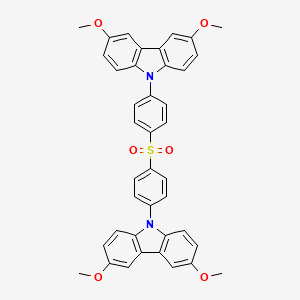

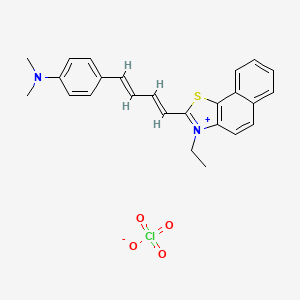

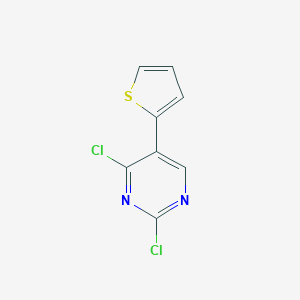

![molecular formula C13H23NO3 B12303732 tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)

tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl-N-[(1R,3S)-3-Acetyl-2,2-dimethyl-cyclobutyl]carbamát: ist eine synthetische organische Verbindung, die zur Klasse der Carbamate gehört. Carbamate werden in verschiedenen Bereichen eingesetzt, darunter Pharmazeutika, Landwirtschaft und chemische Synthese. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Cyclobutylstruktur aus, die spezifische chemische Eigenschaften und Reaktivität verleiht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-N-[(1R,3S)-3-Acetyl-2,2-dimethyl-cyclobutyl]carbamát umfasst typischerweise die folgenden Schritte:

Bildung des Cyclobutylrings: Der Cyclobutylring wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert, die häufig von leicht verfügbaren Vorstufen ausgehen.

Einführung der Acetylgruppe: Die Acetylgruppe wird durch Acetylierungsreaktionen eingeführt, wobei Reagenzien wie Essigsäureanhydrid oder Acetylchlorid verwendet werden.

Carbamátbildung: Der letzte Schritt beinhaltet die Bildung der Carbamátgruppe durch Reaktion des Zwischenprodukts mit tert-Butylisocyanat unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Es wurde gezeigt, dass Durchfluss-Mikroreaktorsysteme bei der Synthese von tert-Butylestern effektiv sind und einen nachhaltigeren und skalierbareren Ansatz bieten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from readily available precursors.

Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, using reagents such as acetic anhydride or acetyl chloride.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, wobei häufig Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitution, können an der Carbamátgruppe auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Alkohole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deacetylierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird tert-Butyl-N-[(1R,3S)-3-Acetyl-2,2-dimethyl-cyclobutyl]carbamát als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Baustein für die Entwicklung neuer Verbindungen.

Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzym-Interaktionen und Stoffwechselwege zu untersuchen. Seine Carbamátgruppe kann mit verschiedenen biologischen Zielen interagieren und so Einblicke in Enzymmechanismen liefern.

Medizin: In der Medizin sind Carbamate für ihre potenziellen therapeutischen Anwendungen bekannt. Diese Verbindung könnte auf ihre pharmakologischen Eigenschaften untersucht werden, einschließlich ihres Potenzials als Enzym-Inhibitor oder -Modulator.

Industrie: Im Industriesektor kann diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Seine einzigartige Reaktivität macht es für verschiedene Anwendungen geeignet, einschließlich Beschichtungen und Polymere.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-N-[(1R,3S)-3-Acetyl-2,2-dimethyl-cyclobutyl]carbamát beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Carbamátgruppe kann kovalente Bindungen mit aktiven Zentren von Enzymen bilden, was zu einer Hemmung oder Modulation der Enzymaktivität führt. Diese Wechselwirkung kann verschiedene biochemische Pfade beeinflussen, abhängig vom spezifischen angezielten Enzym.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butyl-N-[(1R,3S)-3-Aminocyclopentyl]carbamát

- tert-Butyl-N-[(1S,3R)-3-Hydroxycyclopentyl]carbamát

- tert-Butyl-N-[(1R,3R)-3-Aminocyclopentyl]carbamát

Vergleich:

- Strukturelle Unterschiede: Während diese Verbindungen die tert-Butylcarbamátgruppe gemeinsam haben, unterscheiden sie sich in der Struktur des Cycloalkylrings und der daran gebundenen Substituenten.

- Reaktivität: Das Vorhandensein verschiedener funktioneller Gruppen (z. B. Acetyl, Amino, Hydroxy) beeinflusst ihre Reaktivität und die Art der Reaktionen, die sie eingehen.

- Anwendungen: Jede Verbindung kann aufgrund ihrer einzigartigen Eigenschaften unterschiedliche Anwendungen haben. So kann die acetylierte Verbindung für bestimmte Syntheseanwendungen besser geeignet sein, während die Amino- oder Hydroxyderivate in biologischen Studien bevorzugt werden.

Fazit

tert-Butyl-N-[(1R,3S)-3-Acetyl-2,2-dimethyl-cyclobutyl]carbamát ist eine vielseitige Verbindung mit einem breiten Anwendungsspektrum in Chemie, Biologie, Medizin und Industrie. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und industrielle Prozesse.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-acetyl-2,2-dimethylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPHIYJPTMJYMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

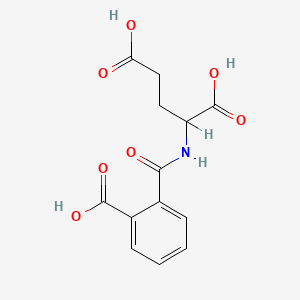

![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)

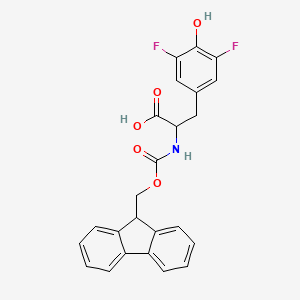

![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)

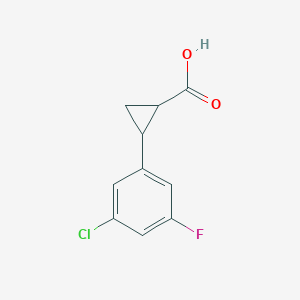

![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)